1-(4-Bromothiophen-2-yl)propan-2-one

Description

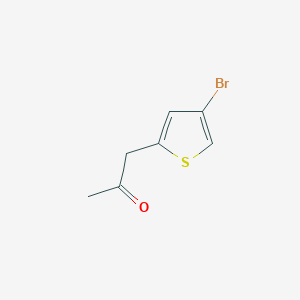

1-(4-Bromothiophen-2-yl)propan-2-one is a brominated thiophene derivative featuring a propan-2-one (acetone) moiety attached to the 2-position of a 4-bromothiophene ring. This compound is structurally characterized by the presence of a sulfur-containing aromatic heterocycle (thiophene) and a ketone functional group, with bromine substitution at the 4-position of the thiophene ring. Key physical properties include a melting point range of 90.4–93.2°C, as reported in studies comparing its thermal stability with halogenated analogs .

The bromine substituent likely enhances molecular polarity and influences crystallinity, as evidenced by its higher melting point compared to non-brominated analogs.

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1-(4-bromothiophen-2-yl)propan-2-one |

InChI |

InChI=1S/C7H7BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-4H,2H2,1H3 |

InChI Key |

KTFYBRAEEACYAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromothiophen-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by acylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acylating agent like acetyl chloride or acetic anhydride. The reaction conditions often involve the use of a solvent such as dichloromethane or chloroform and a catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(4-Bromothiophen-2-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)propan-2-one involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Propan-2-one Analogs

Key Observations :

- Bromine substitution increases melting points compared to chlorine analogs, likely due to greater molecular weight and van der Waals interactions .

- Thiophene-based derivatives (e.g., this compound) exhibit distinct electronic properties compared to phenyl-substituted analogs, as the sulfur atom in thiophene contributes to electron delocalization .

Heterocyclic Propan-2-one Derivatives

Table 2: Heterocyclic Propan-2-one Analogs

Key Observations :

- Thiophene derivatives generally exhibit higher thermal stability and π-conjugation than furan-based analogs due to sulfur’s polarizability .

- Cyclic amine or lignan derivatives (e.g., pelletierine) demonstrate biological activity, whereas this compound is primarily of interest in materials or synthetic chemistry .

Biological Activity

1-(4-Bromothiophen-2-yl)propan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing on diverse research findings.

Chemical Structure

The compound features a bromothiophene moiety attached to a propan-2-one backbone, which is significant for its biological interactions. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, chalcone derivatives have shown significant cytotoxic effects against various cancer cell lines, including HeLa and AGS cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, suggesting strong potential for therapeutic applications in oncology .

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | AGS | 0.89 | Induction of apoptosis, mitochondrial depolarization |

| Compound A9 | H1N1 pdm09 | 1.34 | Inhibition of viral proliferation |

Antioxidant Activity

The antioxidant properties of related compounds indicate that they can scavenge free radicals effectively. For example, derivatives tested against DPPH and ABTS radicals demonstrated dose-dependent activity, highlighting their potential as natural antioxidants .

Table 2: Antioxidant Activity of Chalcone Derivatives

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| Compound 5 | 75 | 80 |

| Compound A9 | 70 | 78 |

Antimicrobial Activity

The antimicrobial efficacy of chalcone derivatives has also been studied, although results indicate varying degrees of effectiveness. Minimum inhibitory concentrations (MIC) for several tested strains were found to exceed 500 µg/mL, suggesting limited antibacterial properties but warranting further exploration .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and induce cell cycle arrest in the subG0 phase.

- Antioxidant Mechanisms : The ability to inhibit radical species suggests potential pathways involving the modulation of oxidative stress markers.

- Viral Inhibition : Chalcone analogs have demonstrated inhibitory effects on viral proteins, indicating possible applications in antiviral therapies .

Case Studies

Several studies have evaluated the biological activity of thiophene-containing compounds:

- Study on Chalcone Derivatives : This study reported that a derivative with a thiophene moiety exhibited enhanced anticancer activity compared to non-thiophene analogs, emphasizing the role of the thiophene ring in modulating biological activity .

- Antiviral Activity Assessment : Another investigation highlighted the antiviral properties of chalcone-like compounds against oseltamivir-resistant influenza strains, showcasing their potential beyond conventional cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.